molecular formula C8H22OSi2 B14300516 (Methoxymethylene)bis(trimethylsilane) CAS No. 120703-53-9

(Methoxymethylene)bis(trimethylsilane)

Cat. No.: B14300516
CAS No.: 120703-53-9
M. Wt: 190.43 g/mol
InChI Key: CKWFQZBOBNRGAB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)(methoxy)methane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and a methoxy group attached to a central methane carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)(methoxy)methane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:

2(CH3)3SiCl+CH3OH+NaH(CH3)3SiOCH3+NaCl+H22 \text{(CH}_3)_3\text{SiCl} + \text{CH}_3\text{OH} + \text{NaH} \rightarrow \text{(CH}_3)_3\text{SiOCH}_3 + \text{NaCl} + \text{H}_2 2(CH3​)3​SiCl+CH3​OH+NaH→(CH3​)3​SiOCH3​+NaCl+H2​

Another method involves the use of trimethylsilyl triflate and methanol under mild conditions to yield bis(trimethylsilyl)(methoxy)methane.

Industrial Production Methods

Industrial production of bis(trimethylsilyl)(methoxy)methane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)(methoxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can yield simpler silanes or siloxanes.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(trimethylsilyl)(methoxy)methane finds applications in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Bis(trimethylsilyl)(methoxy)methane is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)(methoxy)methane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl ethers, which protect functional groups during chemical reactions. The methoxy group can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl triflate
  • Bis(trimethylsilyl)acetamide

Uniqueness

Bis(trimethylsilyl)(methoxy)methane is unique due to its combination of trimethylsilyl and methoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This combination allows for a broader range of applications in synthesis and modification of various molecules.

Properties

CAS No.

120703-53-9

Molecular Formula

C8H22OSi2

Molecular Weight

190.43 g/mol

IUPAC Name

[methoxy(trimethylsilyl)methyl]-trimethylsilane

InChI

InChI=1S/C8H22OSi2/c1-9-8(10(2,3)4)11(5,6)7/h8H,1-7H3

InChI Key

CKWFQZBOBNRGAB-UHFFFAOYSA-N

Canonical SMILES

COC([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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